molecular formula C12H14BrCl2N3O2 B13399720 ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide

ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide

Cat. No.: B13399720
M. Wt: 383.07 g/mol
InChI Key: NLXZGULPVVWVRP-UHFFFAOYSA-N
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Description

Ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide is a complex organic compound that belongs to the class of diazirinoquinazoline derivatives This compound is characterized by its unique structure, which includes a diazirine ring fused to a quinazoline moiety, and is further functionalized with ethyl acetate and hydrobromide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the diazirine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, often involving the use of strong bases or acids.

    Introduction of the quinazoline moiety: This step may involve the condensation of the diazirine intermediate with a quinazoline precursor, followed by chlorination to introduce the chlorine atoms.

    Esterification: The ethyl acetate group is introduced through esterification reactions, typically using ethanol and acetic acid under acidic conditions.

    Formation of the hydrobromide salt: The final step involves the reaction of the compound with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced diazirine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), thiols (R-SH)

Major Products Formed

    Oxidation: Quinazoline N-oxides

    Reduction: Reduced diazirine derivatives

    Substitution: Azido or thiol-substituted derivatives

Scientific Research Applications

Ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a photoaffinity label, which can be used to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide involves its ability to form covalent bonds with target molecules upon activation. The diazirine ring can be activated by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can then react with nearby molecules, forming covalent bonds and allowing for the study of molecular interactions and pathways.

Comparison with Similar Compounds

Ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide can be compared with other diazirine and quinazoline derivatives, such as:

    Diazirine derivatives: These compounds share the diazirine ring structure and are often used as photoaffinity labels.

    Quinazoline derivatives: These compounds share the quinazoline moiety and are known for their diverse biological activities, including anticancer and antimicrobial properties.

Uniqueness

The uniqueness of this compound lies in its combined diazirine and quinazoline structures, which confer both reactivity and biological activity. This dual functionality makes it a valuable compound for various scientific and industrial applications.

List of Similar Compounds

  • 3-(2-diazirinyl)quinazoline
  • 4,5-dichloroquinazoline
  • Ethyl 2-diazirinylacetate

Properties

Molecular Formula

C12H14BrCl2N3O2

Molecular Weight

383.07 g/mol

IUPAC Name

ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide

InChI

InChI=1S/C12H13Cl2N3O2.BrH/c1-2-19-10(18)6-16-5-7-9(17-12(16)15-17)4-3-8(13)11(7)14;/h3-4,12,15H,2,5-6H2,1H3;1H

InChI Key

NLXZGULPVVWVRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N3C1N3.Br

Origin of Product

United States

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